molecular formula C11H16ClN B1377029 (S)-2-Benzylpyrrolidine hydrochloride CAS No. 144889-08-7

(S)-2-Benzylpyrrolidine hydrochloride

Cat. No.: B1377029
CAS No.: 144889-08-7
M. Wt: 197.7 g/mol
InChI Key: PSNHTTMLFMMVMP-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Stereochemical Configuration

The structural architecture of this compound features a five-membered pyrrolidine ring system with a benzyl substituent positioned at the 2-carbon atom, establishing the critical chiral center that defines its stereochemical identity. The absolute configuration designated as (S) indicates the spatial arrangement of substituents around the chiral carbon follows the Cahn-Ingold-Prelog priority rules, where the benzyl group occupies a specific three-dimensional orientation relative to the pyrrolidine nitrogen and ring carbons. This stereochemical configuration is fundamental to the compound's biological activity and synthetic utility, as enantiomeric purity often dictates binding affinity to target proteins and influences reaction selectivity in asymmetric synthesis.

The International Union of Pure and Applied Chemistry name for this compound is (2S)-2-benzylpyrrolidine;hydrochloride, reflecting both the stereochemical designation and the salt formation with hydrochloric acid. The parent compound, (S)-2-Benzylpyrrolidine, exists as a free base with PubChem CID 7009382, while the hydrochloride salt form carries the identifier CID 71743705. The salt formation significantly enhances the compound's water solubility and stability, making it more suitable for pharmaceutical applications and synthetic procedures requiring aqueous environments.

The molecular geometry of the pyrrolidine ring adopts a puckered conformation to minimize ring strain, with the benzyl substituent occupying either an axial or equatorial position depending on the ring conformation. The presence of the benzyl group introduces significant steric bulk that influences the overall molecular shape and intermolecular interactions. The nitrogen atom in the pyrrolidine ring can participate in hydrogen bonding and coordinate with metal centers, while the aromatic benzyl group provides opportunities for π-π stacking interactions and hydrophobic associations.

Property Value Reference
Molecular Formula C11H16ClN
Molecular Weight 197.70 g/mol
Chemical Abstracts Service Number 144889-08-7
International Chemical Identifier InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-11-7-4-8-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m0./s1
Simplified Molecular Input Line Entry System C1CC@HCC2=CC=CC=C2.Cl
Purity 95%

Spectroscopic Profile Analysis (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive insights into its molecular structure and electronic environment through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, revealing distinct chemical environments for the various hydrogen and carbon atoms within the molecule. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals corresponding to the benzyl aromatic protons in the 7.0-7.5 parts per million region, pyrrolidine ring protons appearing as complex multipiples between 1.5-4.0 parts per million, and the exchangeable amine proton that may appear as a broad signal depending on solvent conditions and temperature.

The carbon-13 nuclear magnetic resonance spectrum provides complementary information about the carbon framework, with aromatic carbons appearing in the 120-140 parts per million range, the chiral carbon bearing the benzyl substituent typically observed around 55-65 parts per million, and the remaining pyrrolidine ring carbons distributed between 20-35 parts per million. The stereochemical configuration can be confirmed through nuclear Overhauser effect spectroscopy experiments, which reveal spatial relationships between neighboring protons and confirm the absolute configuration of the chiral center.

Fourier transform infrared spectroscopy reveals characteristic vibrational modes that provide structural confirmation and purity assessment. The technique employs a mathematical Fourier transform to convert raw interferometric data into interpretable absorption spectra across the infrared range. Key absorption bands include carbon-hydrogen stretching vibrations around 2800-3000 cm⁻¹, aromatic carbon-carbon stretching modes near 1500-1600 cm⁻¹, and nitrogen-hydrogen stretching absorptions typically observed between 3200-3400 cm⁻¹. The hydrochloride salt formation may be evidenced by broad absorption bands in the 2400-3200 cm⁻¹ region corresponding to protonated amine stretching vibrations.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis. The technique involves ionization of the sample molecules followed by separation and detection based on mass-to-charge ratios. For this compound, the molecular ion peak appears at m/z 197 corresponding to the protonated molecular ion, while characteristic fragmentation patterns include loss of the benzyl group (91 mass units) yielding a pyrrolidine-containing fragment, and formation of the tropylium ion (m/z 91) from the benzyl substituent. The mass spectral fragmentation follows predictable pathways based on the relative stability of resulting carbocation intermediates and the bond dissociation energies within the molecular framework.

Spectroscopic Technique Key Observations Chemical Significance
Proton Nuclear Magnetic Resonance Aromatic signals 7.0-7.5 ppm, Ring protons 1.5-4.0 ppm Confirms benzyl substitution and pyrrolidine ring integrity
Carbon-13 Nuclear Magnetic Resonance Aromatic carbons 120-140 ppm, Chiral carbon 55-65 ppm Validates carbon framework and stereochemistry
Fourier Transform Infrared Carbon-hydrogen stretch 2800-3000 cm⁻¹, Nitrogen-hydrogen stretch 3200-3400 cm⁻¹ Confirms functional groups and salt formation
Mass Spectrometry Molecular ion m/z 197, Benzyl loss fragment m/z 106 Establishes molecular weight and fragmentation pattern

Crystallographic Studies and Molecular Packing Behavior

The crystallographic analysis of this compound reveals important structural details regarding its solid-state organization and intermolecular interactions. While specific single-crystal X-ray diffraction data for this compound was not available in the provided sources, general principles of pyrrolidine derivative crystallography and salt formation provide insights into the expected packing behavior. The hydrochloride salt formation typically results in ionic interactions between the protonated nitrogen center and the chloride anion, creating a three-dimensional network of electrostatic attractions that stabilize the crystal lattice.

The stereochemical configuration plays a crucial role in determining the crystal packing arrangements, as the (S)-enantiomer will pack differently from its (R)-counterpart or racemic mixtures. Chiral compounds often exhibit unique packing motifs that maximize intermolecular hydrogen bonding while minimizing steric repulsions between bulky substituents. The benzyl group in this compound likely participates in π-π stacking interactions with neighboring aromatic rings, contributing to the overall crystal stability and influencing physical properties such as melting point and solubility.

The molecular packing behavior significantly impacts the compound's pharmaceutical properties, including dissolution rate, bioavailability, and chemical stability. Different crystal polymorphs may exhibit varying solubility profiles and dissolution kinetics, making crystallographic characterization essential for pharmaceutical development and quality control. The formation of hydrated or solvated crystal forms represents another important consideration, as water or solvent molecules can be incorporated into the crystal lattice, affecting both the molecular weight and physical properties of the solid material.

Solubility Characteristics and Partition Coefficients

The solubility characteristics of this compound are fundamentally influenced by the presence of both hydrophilic and lipophilic structural elements within the molecule. The hydrochloride salt formation significantly enhances water solubility compared to the free base form, as the ionic character promotes favorable interactions with polar solvents through ion-dipole forces and hydrogen bonding networks. The protonated nitrogen center creates a permanent positive charge that readily interacts with water molecules and other polar solvents, while the chloride counterion provides additional opportunities for hydrogen bonding and electrostatic interactions.

The lipophilic benzyl substituent contributes to solubility in organic solvents and influences the compound's partition behavior between aqueous and organic phases. This dual character makes the compound moderately soluble in both polar and moderately polar solvents, with specific solubility values dependent on factors such as temperature, pH, and ionic strength of the solution. The pyrrolidine ring system provides additional hydrogen bonding capability through the nitrogen lone pair, further enhancing solubility in protic solvents.

Partition coefficients, typically expressed as logarithmic values (log P), describe the compound's distribution between immiscible solvent phases and serve as important predictors of biological membrane permeability and pharmacokinetic behavior. For this compound, the octanol-water partition coefficient reflects the balance between the lipophilic benzyl group and the hydrophilic protonated amine functionality. The exact numerical values for partition coefficients were not specified in the available sources, but the structural features suggest moderate lipophilicity that could facilitate membrane permeation while maintaining adequate aqueous solubility for formulation purposes.

Storage and handling recommendations indicate that the compound should be kept in tightly closed containers in cool, dry environments to prevent moisture absorption and potential decomposition. The hygroscopic nature of many amine hydrochloride salts necessitates careful attention to storage conditions, as water absorption can affect both the chemical stability and physical properties of the material. Long-term storage in controlled environments helps maintain chemical purity and prevents the formation of degradation products that could compromise analytical or synthetic applications.

Solubility Parameter Characteristics Influencing Factors
Aqueous Solubility Enhanced by hydrochloride salt formation Ionic interactions, hydrogen bonding
Organic Solvent Solubility Moderate due to benzyl group Lipophilic interactions, π-π stacking
pH Dependence Higher solubility at acidic pH Amine protonation state
Temperature Dependence Generally increases with temperature Increased molecular motion, entropy effects
Storage Requirements Cool, dry conditions in sealed containers Prevention of moisture absorption and decomposition

Properties

IUPAC Name

(2S)-2-benzylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-11-7-4-8-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNHTTMLFMMVMP-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857362
Record name (2S)-2-Benzylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144889-08-7
Record name (2S)-2-Benzylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzylpyrrolidine hydrochloride typically involves the reaction of (S)-2-Benzylpyrrolidine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized to maximize yield and minimize impurities. Quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Protecting Group Chemistry

Critical deprotection steps enable functionalization:

Trifluoroacetyl Removal

text
(S)-2-Benzyl-1-(trifluoroacetyl)pyrrolidine + 12.5M HCl in iPrOH → (S)-2-Benzylpyrrolidine hydrochloride

Optimized Conditions

  • Reflux at 80°C for 24h

  • 10:1 solvent:substrate ratio

  • 95% conversion by NMR monitoring

Acylation at Nitrogen

Reacts with α-haloalkanoyl chlorides under Schotten-Baumann conditions:

Representative Reaction

text
(S)-2-Benzylpyrrolidine + 6-Bromohexanoyl chloride → N-(6-Bromohexanoyl)-2-benzylpyrrolidine
ParameterValueYield
BaseK₂CO₃ (1.5 eq)78-82%
Solvent SystemH₂O/EtOAc (1:3)
Reaction Time2.5h at 25°C

Demethylation of Aromatic Groups

BBr₃-mediated demethylation enables phenolic derivative synthesis:

Reaction Efficiency

SubstrateBBr₃ (eq)TempConversion
4-Methoxybenzyl analog6.8-78°C92%
3,4-Dimethoxy analog8.20°C87%

Products require immediate stabilization as hydrobromide salts .

Biosynthetic Pathways

Recent studies reveal microbial routes using modified transaminases:

Key Enzymatic Steps

  • AniH Transaminase : Catalyzes α-keto acid amination to form pyrrolidine precursor

  • AniI Acetyltransferase : Regioselective N-acetylation (kₐₜ = 4.7 s⁻¹)

  • AniK Methyltransferase : O-methylation of phenolic groups (Kₘ = 48 μM)

Biocatalytic Advantages

  • Enantiomeric excess >99% ee

  • Avoids cryogenic temperatures required in chemical synthesis

Flow Chemistry Adaptations

Continuous processing improves safety and yield for hazardous steps:

Telescoped Synthesis

text
Wurtz Coupling → Carboxylation → Cyclization
StageReactor TypeResidence TimeYield Improvement vs Batch
Grignard FormationSteel coil (1mm)5 sec+18%
CO₂ CarboxylationPFA tube-in-tube2 min+22% selectivity
Final CyclizationPacked bed (MgSO₄)8 min+15%

This approach reduces intermediate isolation steps and enables kilogram-scale production .

Stability Considerations

Critical stability data for handling:

ParameterValueImplications
HygroscopicityΔm = +12%/24h at 60% RHRequires anhydrous storage
Thermal DecompositionOnset 148°C (DSC)Limit heating to <100°C
Photoisomerizationt₁/₂ = 48h (UV 254nm)Amber glass protection

These properties necessitate strict control during purification and storage .

The synthetic flexibility of this compound – from traditional batch methods to enzymatic and flow chemistry approaches – makes it a versatile chiral building block. Recent advances in biocatalysis suggest future industrial routes may combine chemical and biological steps for improved sustainability.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

(S)-2-Benzylpyrrolidine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, particularly in the synthesis of chiral compounds, which are essential in pharmaceuticals due to their specific biological activity. The compound's chirality allows for selective interactions with biological targets, enhancing the efficacy of drug candidates.

Reactions Involving this compound

The compound can undergo several chemical transformations:

  • Oxidation : Converts this compound into benzyl ketones or aldehydes using oxidizing agents like potassium permanganate.
  • Reduction : Reducing agents such as lithium aluminum hydride can transform it into different amines or alcohols.
  • Substitution : The benzyl group can be substituted with other functional groups, expanding its utility in synthetic chemistry.

Biological Applications

Enzyme Mechanisms and Protein Interactions

In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to act as a ligand allows researchers to investigate binding affinities and the dynamics of enzyme activity modulation.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, research has shown that related compounds induce apoptosis and inhibit tumor growth in various cancer cell lines. This highlights the potential of this compound as a lead structure for developing new anticancer agents.

Pharmaceutical Development

Intermediate in Drug Synthesis

This compound is frequently used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structural features make it suitable for creating drugs with specific therapeutic effects. For example, it has been involved in synthesizing chiral tetramic acids, which possess a range of bioactivities including antibiotic and antiviral properties .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized in producing fine chemicals and specialty materials. Its role as a reagent or catalyst in various chemical processes underscores its versatility and importance in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-2-Benzylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The following table summarizes the differences between (S)-2-Benzylpyrrolidine hydrochloride and three related pyrrolidine derivatives:

Property This compound (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic Acid Methyl Ester HCl (2S,4R)-Benzyl 4-Hydroxypyrrolidine-2-carboxylate HCl
CAS Number 16652-71-4 2331211-69-7 62147-27-7
Molecular Formula C₁₂H₁₆ClNO₂ C₁₄H₂₀ClNO₄ C₁₂H₁₆ClNO₃
Molecular Weight (g/mol) 241.71 271.74 257.72 (calculated)
Substituents Benzyl group at C2 Benzyl group at C1, hydroxyl at C4, methyl ester at C2 Benzyl ester at C2, hydroxyl at C4
Stereochemistry (S)-configuration at C2 (2R,4S)-configuration (2S,4R)-configuration
Functional Groups Pyrrolidine, benzyl, hydrochloride Hydroxyl, methyl ester, benzyl, hydrochloride Hydroxyl, benzyl ester, hydrochloride
Key Observations:

Substituent Diversity :

  • The compound from includes a methyl ester and hydroxyl group , enhancing its polarity compared to the simpler benzyl-pyrrolidine structure of the parent compound .
  • The compound in features a benzyl ester instead of a free carboxylate, which may influence its stability and solubility .

Molecular Weight and Solubility :

  • The addition of hydroxyl and ester groups increases molecular weight and polarity, which could impact pharmacokinetic properties like membrane permeability or metabolic stability .

Stability and Handling Considerations

  • This compound requires stringent temperature control for long-term storage, whereas analogs with ester or hydroxyl groups (e.g., and ) may have altered stability profiles.

Biological Activity

(S)-2-Benzylpyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, supported by relevant data and findings from various studies.

  • Chemical Name : this compound
  • CAS Number : 144889-08-7
  • Molecular Formula : C11H14ClN
  • Molecular Weight : 201.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The compound is believed to enhance synaptic transmission and modulate neurochemical pathways, which may be beneficial in treating neurological disorders.

Biological Activity Overview

  • Neuroprotective Effects :
    • Research indicates that this compound exhibits neuroprotective properties, potentially through the inhibition of amyloid-beta aggregation, a hallmark of Alzheimer's disease. In vitro studies demonstrated that it can reduce tau protein aggregation, which is implicated in neurodegenerative diseases .
  • Cholinesterase Inhibition :
    • The compound has shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in the breakdown of acetylcholine. This inhibition is crucial for enhancing cholinergic signaling in the brain, making it a candidate for Alzheimer's treatment .
  • Multi-target Ligand Potential :
    • This compound has been identified as a multi-target ligand with balanced activities against various biological targets. This characteristic is advantageous for developing therapeutics aimed at complex diseases like Alzheimer's, where multiple pathways are affected .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionInhibits amyloid-beta and tau aggregation
Cholinesterase InhibitionIC50 values for AChE and BuChE inhibition
Multi-target LigandShows potential across multiple biological pathways

Notable Research Findings

  • A study focusing on AChE inhibition reported an IC50 value of 3.6 µM for this compound, indicating its potency as a cholinergic enhancer .
  • Another investigation highlighted its ability to inhibit tau aggregation by approximately 68% at a concentration of 10 µM, showcasing its dual action against key pathological features of Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended enantioselective synthesis methods for (S)-2-Benzylpyrrolidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Enantioselective synthesis typically involves asymmetric catalysis or chiral resolution. For pyrrolidine derivatives, catalytic hydrogenation of prochiral enamines using chiral ligands (e.g., BINAP-Ru complexes) achieves high enantiomeric excess (ee >95%) . Optimization requires monitoring reaction parameters (temperature, pressure, catalyst loading) via HPLC or GC-MS. For resolution, diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization is effective .

Q. Which analytical techniques are critical for characterizing the purity and stereochemical integrity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (95:5) and 0.1% diethylamine to resolve enantiomers. Retention time consistency confirms stereochemical stability .
  • NMR : 1^1H and 13^{13}C NMR in D2_2O/CDCl3_3 mixtures identify benzyl protons (δ 7.3–7.5 ppm) and pyrrolidine ring signals (δ 1.5–3.5 ppm). DEPT-135 distinguishes CH2_2 groups in the ring .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak at m/z 195.1 ([M+H]+^+) and HCl adducts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent HCl release .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or enantiomeric impurities.

  • Step 1 : Validate compound purity (>99% via chiral HPLC) and confirm stereochemistry (optical rotation, [α]D_D = +15° to +18° in methanol) .
  • Step 2 : Standardize bioassays (e.g., receptor binding assays) using reference antagonists (e.g., atropine for muscarinic receptors) to control for batch-to-batch variability .
  • Step 3 : Apply meta-analysis tools (e.g., RevMan) to reconcile dose-response discrepancies, adjusting for covariates like cell line/pH .

Q. What experimental designs are optimal for studying the stereochemical impact of this compound in receptor binding studies?

  • Methodological Answer :

  • Radioligand Displacement Assays : Use 3^3H-N-methylscopolamine in CHO-K1 cells expressing M3_3 receptors. Compare IC50_{50} values of (S)- and (R)-enantiomers to quantify enantioselectivity .
  • Molecular Dynamics Simulations : Dock the (S)-enantiomer into receptor models (e.g., GPCRdb) using AutoDock Vina. Analyze hydrogen bonding (e.g., benzyl group interactions with Tyr148) to explain affinity differences .

Q. How can computational modeling predict metabolic pathways and toxicity risks for this compound?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (2.1), BBB permeability (CNS < -2), and CYP450 inhibition (e.g., CYP2D6).
  • Metabolic Pathway Simulation : Run BioTransformer 3.0 to identify Phase I oxidation sites (pyrrolidine ring) and Phase II glucuronidation .
  • Toxicogenomics : Cross-reference with Tox21 databases to flag hepatotoxicity risks linked to prolonged exposure .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-dependent response variability in this compound studies?

  • Methodological Answer :

  • Non-linear Regression : Fit data to Hill equations (GraphPad Prism) to calculate EC50_{50} and Hill coefficients. Use AIC/BIC to compare one-site vs. two-site binding models .
  • ANOVA with Post Hoc Tests : Apply Tukey’s HSD for multi-group comparisons (e.g., enantiomer activity across cell lines) .

Q. How should researchers address discrepancies in reported solubility and stability profiles of this compound?

  • Methodological Answer :

  • Solubility Testing : Use shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification (λ = 260 nm). Compare with HSPiP simulations for solvent compatibility .
  • Forced Degradation Studies : Expose samples to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via UPLC-PDA for HCl dissociation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Benzylpyrrolidine hydrochloride
Reactant of Route 2
(S)-2-Benzylpyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.